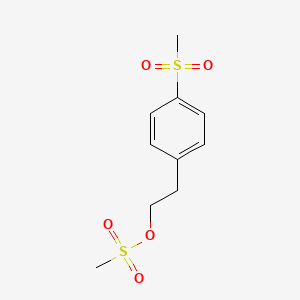

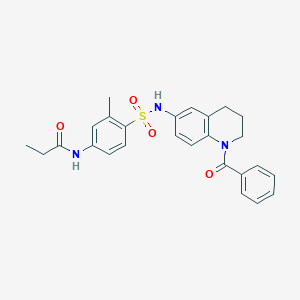

1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-nonylpurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

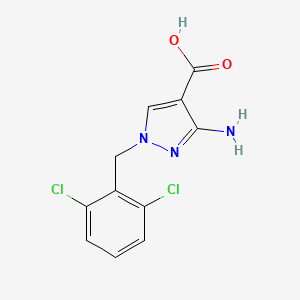

“1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-nonylpurine-2,6-dione” is a chemical compound . It is also known as KPT-8602, a novel and selective inhibitor of XPO1, a protein involved in the transport of tumor suppressor proteins out of the nucleus.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A mixture of the compound and morpholine was heated for several hours, then cooled and diluted with ethanol .Molecular Structure Analysis

The molecular formula of the compound is C12H17N5O3 . The molecular weight is 279.3 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

- The compound has been utilized in chemical synthesis processes. For example, Klose, Reese, and Song (1997) explored its role in the preparation of sulfur-transfer agents, demonstrating its utility in organic synthesis (Klose, Reese, & Song, 1997).

- Linden, Pour, Breitenmoser, and Heimgartner (2001) studied the morpholine ring of related dione compounds, providing insights into the structural aspects and potential applications in crystallography and molecular interactions (Linden, Pour, Breitenmoser, & Heimgartner, 2001).

Application in Peptide Construction

- Obrecht and Heimgartner (1987) investigated the use of morpholine derivatives for the construction of peptides, demonstrating their role in biochemical synthesis and the development of cyclic depsipeptides (Obrecht & Heimgartner, 1987).

Pharmacological and Anticancer Properties

- Harrison et al. (2001) explored the pharmacological aspects of a morpholine derivative, focusing on its potential as a neurokinin-1 receptor antagonist, which suggests applications in therapeutic drug development (Harrison et al., 2001).

- Sayın and Üngördü (2018) performed computational investigations on the anticancer properties of caffeinated complexes involving morpholine derivatives, indicating potential in cancer treatment research (Sayın & Üngördü, 2018).

Polymer Science and Material Synthesis

- Chisholm et al. (2006) discussed the ring-opening polymerization of morpholine-2,5-dione derivatives, which is relevant in polymer science and the development of new materials (Chisholm et al., 2006).

- Wang and Feng (1997) researched the synthesis of poly(glycolic acid-alt-l-aspartic acid) from a morpholine-2,5-dione derivative, contributing to the field of biodegradable polymers (Wang & Feng, 1997).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-nonylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5O3/c1-4-5-6-7-8-9-10-11-26-17(16-25-12-14-29-15-13-25)22-19-18(26)20(27)24(3)21(28)23(19)2/h4-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKFTWCEJVVETC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-nonylpurine-2,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-ethoxy-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2774480.png)

![1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2774483.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide](/img/structure/B2774499.png)